Iodipin

Description

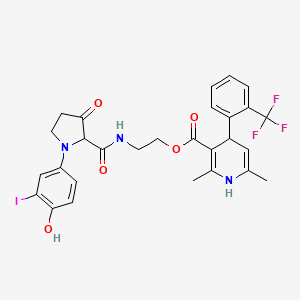

Structure

3D Structure

Properties

CAS No. |

8049-96-5 |

|---|---|

Molecular Formula |

C28H27F3IN3O5 |

Molecular Weight |

669.4 g/mol |

IUPAC Name |

2-[[1-(4-hydroxy-3-iodophenyl)-3-oxopyrrolidine-2-carbonyl]amino]ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C28H27F3IN3O5/c1-15-13-19(18-5-3-4-6-20(18)28(29,30)31)24(16(2)34-15)27(39)40-12-10-33-26(38)25-23(37)9-11-35(25)17-7-8-22(36)21(32)14-17/h3-8,13-14,19,25,34,36H,9-12H2,1-2H3,(H,33,38) |

InChI Key |

LLXOATMJZSVSII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C(=C(N1)C)C(=O)OCCNC(=O)C2C(=O)CCN2C3=CC(=C(C=C3)O)I)C4=CC=CC=C4C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of Iodopindolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodopindolol, a derivative of the non-selective beta-blocker pindolol, is a potent pharmacological tool extensively utilized in neuroscience research to investigate the function of adrenergic and serotonergic systems within the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanism of action of iodopindolol, with a focus on its receptor interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. Its radiolabeled form, [125I]iodocyanopindolol (ICYP), is a widely used radioligand for the quantitative analysis and anatomical mapping of β-adrenergic and serotonin (B10506) receptors.[1]

Core Mechanism of Action in the CNS

Iodopindolol exerts its effects in the CNS primarily through its interaction with two major classes of G-protein coupled receptors (GPCRs): β-adrenergic receptors and serotonin (5-HT) receptors.[1] It acts as a non-selective antagonist at β1 and β2-adrenergic receptors and also displays high affinity for 5-HT1A and 5-HT1B serotonin receptors, where it also functions as an antagonist.[1][2] This dual receptor interaction profile makes it a valuable tool for dissecting the complex interplay between the noradrenergic and serotonergic systems in various brain functions and pathological conditions.[3]

The lipophilicity of beta-blockers like iodopindolol allows them to cross the blood-brain barrier and interact with these central receptors, leading to a range of CNS effects.[3] These can include alterations in mood, cognition, and sleep patterns, underscoring the importance of understanding their precise mechanisms of action.[3]

Quantitative Receptor Binding Profile

The affinity of iodopindolol and its derivatives for various CNS receptors has been quantified through numerous radioligand binding studies. The dissociation constant (Kd) and the inhibition constant (Ki) are key parameters that describe the affinity of a ligand for a receptor, with lower values indicating higher affinity. The following table summarizes the binding affinities of iodopindolol and its analogs for their primary targets in the CNS.

| Ligand | Receptor Subtype | Tissue/Cell Type | Binding Affinity (Kd / Ki) | Reference |

| [¹²⁵I]Iodocyanopindolol | β-Adrenoceptors (non-selective) | Various tissues | 27 - 40 pM (Kd) | [4][5] |

| [¹²⁵I]Iodocyanopindolol | β-Adrenoceptors | Rat Ventral Prostate | 23 pM (Kd) | [4] |

| (-)-[¹²⁵I]-Iodopindolol | β-Adrenoceptors | Rat Astrocytoma Cells | 30 pM (Kd) | [6] |

| [¹²⁵I]Iodocyanopindolol | Serotonin Receptors | Rat Hippocampus | 140 ± 30 pM (Kd) | [4] |

| Cyanopindolol | 5-HT1A | Rat Brain Cortex | 2.1 nM (Ki) | [4] |

| Cyanopindolol | 5-HT1B | Rat Brain Cortex | 3 nM (Ki) | [4] |

Signaling Pathways

The binding of iodopindolol to β-adrenergic and 5-HT1A/1B receptors antagonizes the downstream signaling cascades typically initiated by the endogenous ligands, norepinephrine (B1679862) and serotonin, respectively.

β-Adrenergic Receptor Signaling

β-adrenergic receptors are coupled to the stimulatory G-protein, Gs. Activation of these receptors by agonists leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. As an antagonist, iodopindolol blocks this cascade.

5-HT1A/1B Receptor Signaling

Both 5-HT1A and 5-HT1B receptors are coupled to the inhibitory G-protein, Gi. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ-subunit of the Gi protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. Iodopindolol, as an antagonist, prevents these inhibitory effects.

Experimental Protocols

The characterization of iodopindolol's mechanism of action relies on several key experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and density of receptors.[7]

1. Membrane Preparation:

-

Tissues or cells are homogenized in an ice-cold lysis buffer.[4][8]

-

The homogenate is centrifuged to pellet the cell membranes.[4][8]

-

The pellet is washed and resuspended in a binding buffer to a specific protein concentration.[4]

2. Saturation Binding Assay (to determine Kd and Bmax):

-

This assay uses increasing concentrations of [125I]iodocyanopindolol to determine the total and non-specific binding.[4]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., propranolol).[4]

-

Specific binding is calculated as the difference between total and non-specific binding.

3. Competition Binding Assay (to determine Ki):

-

This assay measures the ability of unlabeled iodopindolol (or other compounds) to compete with a fixed concentration of [125I]iodocyanopindolol for receptor binding.[4]

-

The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as serotonin, in the extracellular fluid of specific brain regions of freely moving animals.[9][10] This method can be used to assess the functional consequences of iodopindolol administration on neurotransmitter release.

Experimental Workflow:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, prefrontal cortex).[9]

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[10]

-

Dialysate Collection: Neurotransmitters in the extracellular space diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate).[10]

-

Drug Administration: Iodopindolol can be administered systemically (e.g., intraperitoneally) or locally via reverse dialysis.[9][11]

-

Analysis: The collected dialysate samples are analyzed using sensitive techniques like high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations.[9]

Conclusion

Iodopindolol is a versatile pharmacological agent with a well-characterized mechanism of action in the central nervous system. Its high-affinity antagonism of both β-adrenergic and specific serotonin receptors makes it an invaluable tool for researchers in neuropharmacology and drug development. The experimental protocols detailed in this guide provide a foundation for the continued investigation of the roles of these receptor systems in brain function and disease.

References

- 1. Iodocyanopindolol - Wikipedia [en.wikipedia.org]

- 2. Cyanopindolol - Wikipedia [en.wikipedia.org]

- 3. CNS-related (side-)effects of beta-blockers with special reference to mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (-)-[125I]-iodopindolol, a new highly selective radioiodinated beta-adrenergic receptor antagonist: measurement of beta-receptors on intact rat astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Research Applications of Iodocyanopindolol

Introduction

Iodocyanopindolol (B1220657) (ICYP) is a synthetic derivative of pindolol (B1678383) that has become an indispensable tool in pharmacological research.[1] While not used clinically, its primary application lies in its radioactively labeled form, [¹²⁵I]-iodocyanopindolol ([¹²⁵I]ICYP), which serves as a high-affinity radioligand for the study of beta-adrenergic and serotonin (B10506) receptors.[1][2] This technical guide provides an in-depth overview of the properties, experimental applications, and relevant signaling pathways associated with iodocyanopindolol, tailored for researchers, scientists, and drug development professionals.

Pharmacological Profile

Iodocyanopindolol is a non-selective antagonist with high affinity for β1 and β2 adrenergic receptors.[1][3] It also exhibits significant affinity for serotonin 5-HT1A and 5-HT1B receptors, making it a versatile ligand for studying both the adrenergic and serotonergic systems.[1][3] The introduction of the radioactive iodine isotope, ¹²⁵I, allows for highly sensitive detection and quantification of these receptors in various tissues and cell preparations.[2][3]

Quantitative Binding Data

The high affinity of [¹²⁵I]ICYP for its target receptors is a key characteristic that makes it a valuable research tool. The following table summarizes key binding affinity (Kd) and receptor density (Bmax) values reported in the literature.

| Radioligand | Receptor Subtype | Tissue/Cell Type | Binding Affinity (Kd) | Receptor Density (Bmax) | Reference |

| [¹²⁵I]ICYP | β-adrenergic | Rat Brain | 0.037–0.056 nM | Not Reported | [1] |

| [¹²⁵I]ICYP | β-adrenergic | Turkey Erythrocyte Membranes | 40 pM | Not Reported | [4] |

| [¹²⁵I]ICYP | β-adrenergic | Pig Lung Parenchyma | 73 +/- 10 pM | 51 +/- 3 fmol/mg protein | [5] |

| [¹²⁵I]ICYP | β-adrenergic | Guinea Pig Tissues | 27 to 40 pM | Not Reported | [6] |

| [¹²⁵I]ICYP | β-adrenergic | Human Right Ventricular Endomyocardial Biopsy | ~20 pM | Not Reported | [7] |

| [¹²⁵I]ICYP | 5-HT1B | Rat Brain | Modulated by assay conditions | Not Reported | [1] |

Experimental Protocols

Iodocyanopindolol, primarily as [¹²⁵I]ICYP, is extensively used in two main types of in vitro assays: radioligand binding assays and autoradiography. These techniques allow for the quantification and localization of β-adrenergic and serotonin receptors.

Radioligand Saturation Binding Assay

This protocol is designed to determine the total number of receptors (Bmax) and the dissociation constant (Kd) of [¹²⁵I]ICYP in a specific tissue or cell preparation.[3]

Objective: To determine the receptor density (Bmax) and dissociation constant (Kd) of [¹²⁵I]ICYP.

Materials:

-

[¹²⁵I]ICYP

-

Tissue or cell membrane preparation

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled competitor (e.g., 1 µM propranolol (B1214883) for non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and vials

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Assay Setup: Prepare a series of dilutions of [¹²⁵I]ICYP in binding buffer, with concentrations typically ranging from 1 pM to 500 pM.[3]

-

For each concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

-

To the non-specific binding tubes, add a high concentration of an unlabeled competitor (e.g., 1 µM propranolol) to saturate the specific binding sites.[3]

-

Add a consistent amount of the membrane preparation (e.g., 100 µL) to each tube.[3]

-

Add the corresponding [¹²⁵I]ICYP dilution (e.g., 50 µL) to each tube.[3]

-

Incubation: Incubate the tubes at 37°C for 60 minutes to allow the binding to reach equilibrium.[3]

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.[3]

-

Plot the specific binding (B) against the free radioligand concentration ([L]).

-

Analyze the data using non-linear regression with a one-site binding model to determine the Bmax and Kd values.[3]

-

Competition Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with [¹²⁵I]ICYP for binding to the receptor.[3]

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

-

Same as for the saturation binding assay, with the addition of the unlabeled test compound.[3]

Procedure:

-

Assay Setup: Prepare a series of dilutions of the unlabeled test compound.

-

Prepare triplicate tubes for each concentration of the test compound.

-

Add a fixed concentration of [¹²⁵I]ICYP (typically close to its Kd value) to each tube.

-

Add the membrane preparation to each tube.

-

Add the varying concentrations of the unlabeled test compound to the respective tubes.

-

Incubation, Filtration, Washing, and Counting: Follow the same steps as in the saturation binding assay.

-

Data Analysis:

-

Plot the percentage of specific binding of [¹²⁵I]ICYP against the logarithm of the concentration of the unlabeled test compound.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of [¹²⁵I]ICYP).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [¹²⁵I]ICYP used and Kd is the dissociation constant of [¹²⁵I]ICYP for the receptor.

-

Autoradiography

Autoradiography with [¹²⁵I]ICYP is used to visualize the distribution and density of β-adrenergic and serotonin receptors in tissue sections.[8][9]

Objective: To map the anatomical distribution of receptors in a tissue.

Materials:

-

Frozen tissue sections mounted on microscope slides

-

[¹²⁵I]ICYP

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Unlabeled competitor for non-specific binding

-

X-ray film or phosphor imaging screens

-

Developing reagents or imaging system

Procedure:

-

Pre-incubation: Bring the tissue slides to room temperature and pre-incubate them in buffer for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.[8]

-

Incubation: Incubate the slides with a solution containing [¹²⁵I]ICYP (at a concentration close to its Kd) for 60-90 minutes at room temperature to reach binding equilibrium.[8] For determining non-specific binding, a separate set of slides is incubated with [¹²⁵I]ICYP in the presence of a high concentration of an unlabeled competitor.

-

Washing: After incubation, rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform multiple washes.[8]

-

Drying: Dry the slides quickly under a stream of cool, dry air.[8]

-

Exposure: Appose the dried slides to X-ray film or a phosphor imaging screen in a light-tight cassette and expose for an appropriate amount of time.

-

Development and Analysis: Develop the film or scan the imaging screen to visualize the distribution of radioactivity, which corresponds to the location of the receptors. The density of the signal can be quantified using image analysis software.

Signaling Pathways

Iodocyanopindolol is an antagonist, meaning it blocks the action of endogenous agonists at β-adrenergic and serotonin receptors. The following diagrams illustrate the canonical signaling pathways that are inhibited by the binding of ICYP.

Caption: General workflow for a radioligand binding assay using [¹²⁵I]ICYP.

Caption: Agonist-induced β-adrenergic receptor signaling cascade blocked by ICYP.

Caption: Agonist-induced 5-HT1B receptor signaling cascade blocked by ICYP.

Conclusion

Iodocyanopindolol, particularly its radiolabeled form [¹²⁵I]ICYP, remains a cornerstone in the study of adrenergic and serotonergic receptor systems. Its high affinity and versatility in various in vitro assays provide researchers with a robust tool for receptor characterization, quantification, and localization. The detailed protocols and understanding of the associated signaling pathways outlined in this guide are intended to facilitate the effective use of this important research compound in advancing our understanding of these critical physiological systems.

References

- 1. Iodocyanopindolol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A radioreceptor assay in which iodocyanopindolol is used to determine propranolol and its active metabolites in unextracted serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autoradiographic localization of beta-adrenoceptors in pig lung using [125I]-iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. benchchem.com [benchchem.com]

- 9. Autoradiographic localization of beta-adrenergic receptors in rat kidney slices using [125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Iodopindolol Derivatives

This guide provides a comprehensive overview of the synthesis, characterization, and application of iodopindolol derivatives for researchers, scientists, and drug development professionals. These compounds, particularly their radiolabeled forms, are invaluable tools for the study of β-adrenergic and serotonin (B10506) receptors.

Introduction

Pindolol (B1678383) is a non-selective β-adrenergic receptor antagonist that also exhibits partial agonist activity.[1] Its iodinated derivatives, such as iodopindolol and iodocyanopindolol, are widely used as radioligands in pharmacological research due to their high affinity and specificity for β-adrenergic and serotonin (5-HT) receptors.[2][3] The introduction of an iodine atom, particularly the radioactive isotope Iodine-125, allows for highly sensitive quantification of receptor density (Bmax) and binding affinity (Kd) in various tissues.[2][4] This guide details the synthesis of these derivatives, their characterization through binding assays, and the underlying signaling pathways they modulate.

Synthesis of Iodopindolol Derivatives

The synthesis of iodopindolol derivatives typically involves the introduction of an iodine atom onto the indole (B1671886) ring of a pindolol precursor. The most common method for producing radiolabeled iodopindolol is through electrophilic radioiodination of the pindolol molecule.

Radioiodination of Pindolol

A widely used method for preparing (-)-[¹²⁵I]-iodopindolol involves the chloramine-T oxidation of carrier-free Na¹²⁵I.[5] In this reaction, chloramine-T acts as an oxidizing agent to generate an electrophilic iodine species that subsequently substitutes a hydrogen atom on the indole ring, typically at the 3-position.[5] The resulting radioligand can be purified from unreacted pindolol using chromatographic techniques such as high-performance liquid chromatography (HPLC).[6] This method can yield high specific activity radioligands, on the order of 2200 Ci/mmol.[5]

Synthesis of Precursors and Other Derivatives

Chemo-enzymatic methods have been employed to synthesize enantiopure chlorohydrin building blocks for pindolol and other β-blockers.[1] For instance, lipase-catalyzed hydrolysis can be used to resolve racemic mixtures of pindolol precursors.[1] Other derivatives, such as iodoazidobenzylpindolol, a photoaffinity label, have been synthesized for more specialized applications in receptor research.[7]

Figure 1: Generalized workflow for the synthesis of [¹²⁵I]iodopindolol derivatives.

Characterization of Iodopindolol Derivatives

The primary method for characterizing iodopindolol derivatives is through radioligand binding assays, which quantify their affinity and selectivity for various receptors.

Binding Affinity and Selectivity

Iodopindolol derivatives are known to bind with high affinity to β-adrenergic and serotonin receptors. For example, (-)-[¹²⁵I]iodopindolol binds to β-adrenergic receptors in rat astrocytoma cells with a dissociation constant (Kd) of approximately 30-35 pM.[5] Similarly, [¹²⁵I]iodocyanopindolol (ICYP) binds to β-adrenoceptors with Kd values in the range of 27-40 pM.[3]

These ligands are valuable for distinguishing between receptor subtypes. Although some derivatives like ICYP do not discriminate between β₁- and β₂-adrenoceptors, the use of selective competing antagonists in binding assays allows for the determination of the relative densities of each subtype.[3][8] Iodocyanopindolol also serves as a ligand for 5-HT₁ₐ and 5-HT₁₋ receptors.[2]

Quantitative Binding Data

The following tables summarize the binding characteristics of iodopindolol and its derivatives from various studies.

| Radioligand | Tissue/Cell Line | Receptor | Binding Parameter | Value | Reference |

| (-)-[¹²⁵I]Iodopindolol | Rat Astrocytoma Cells (C6) | β-Adrenergic | Kd | 30 pM | [5] |

| (-)-[¹²⁵I]Iodopindolol | Rat Astrocytoma Cells (C6) | β-Adrenergic | Bmax | ~4300 receptors/cell | [5] |

| (-)-[¹²⁵I]Iodopindolol | Human Peripheral Lung | β-Adrenergic | Kd | 79 - 360 pM (mean 136 pM) | [9] |

| (-)-[¹²⁵I]Iodopindolol | Human Peripheral Lung | β-Adrenergic | Bmax | 58 - 196 fmol/mg protein | [9] |

| [¹²⁵I]Iodocyanopindolol | Rat Brain | β-Adrenoceptors | Kd | 0.037–0.056 nM | [2] |

| [¹²⁵I]Iodocyanopindolol | Rat Harderian Gland | β-Adrenergic | Kd | 0.29 nM | [10] |

| [¹²⁵I]Iodocyanopindolol | Rat Harderian Gland | β-Adrenergic | Bmax | 32 pmol/L | [10] |

| [¹²⁵I]Iodocyanopindolol | Guinea Pig Tissues | β-Adrenoceptors | Kd | 27 - 40 pM | [3] |

| Competing Ligand | Radioligand | Tissue | Receptor | Binding Parameter | Value | Reference |

| Isoproterenol | [¹²⁵I]Iodocyanopindolol | Rat Harderian Gland | β-Adrenergic | IC₅₀ | 19.1 nM | [10] |

| Propranolol | [¹²⁵I]Iodocyanopindolol | Rat Harderian Gland | β-Adrenergic | IC₅₀ | 28.1 nM | [10] |

| Norepinephrine | [¹²⁵I]Iodocyanopindolol | Rat Harderian Gland | β-Adrenergic | IC₅₀ | 96.3 nM | [10] |

Spectroscopic and Chromatographic Characterization

Mass spectrometry and ultraviolet (UV) spectroscopy are used to confirm the chemical structure of newly synthesized iodopindolol derivatives.[5] Chromatographic techniques, particularly HPLC, are essential for the purification and isolation of these compounds.[6][11]

Experimental Protocols

Radioligand binding assays are fundamental to characterizing iodopindolol derivatives. Below are detailed protocols for saturation and competition binding assays.

Radioligand Saturation Binding Assay

This assay is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[12][13]

Objective: To quantify the total number of specific binding sites and the affinity of the radioligand for these sites.

Materials:

-

[¹²⁵I]Iodopindolol derivative (e.g., [¹²⁵I]ICYP, specific activity ~2000 Ci/mmol)

-

Membrane preparation from target tissue or cells

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled competitor (e.g., 1 µM propranolol) for non-specific binding determination

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the binding buffer to a final protein concentration of 50-200 µg/mL.[12][14]

-

Assay Setup: Prepare a series of dilutions of the radioligand in the binding buffer (e.g., ranging from 1 pM to 500 pM). For each concentration, set up triplicate tubes for total binding and triplicate tubes for non-specific binding.[12]

-

Non-Specific Binding: To the non-specific binding tubes, add a high concentration of an unlabeled competitor (e.g., 1 µM propranolol) to saturate the specific binding sites.[12]

-

Incubation: Add the membrane preparation to all tubes, followed by the corresponding radioligand dilution. Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12][14]

-

Filtration: Terminate the incubation by rapidly filtering the contents of each tube through a glass fiber filter under a vacuum. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[12][14]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12][14]

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Analyze the resulting saturation curve using non-linear regression to determine the Kd and Bmax values.[14][15]

Figure 2: Experimental workflow for radioligand binding assays.

Competition Binding Assay

This assay measures the affinity (Ki) of an unlabeled test compound by quantifying its ability to displace a radioligand from its receptor.[13]

Procedure: The procedure is similar to the saturation assay, but a fixed concentration of the radioligand (typically at or below its Kd) is used along with a range of concentrations of the unlabeled test compound. The data is analyzed to determine the IC₅₀ of the test compound (the concentration that inhibits 50% of specific binding), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[16]

Signaling Pathways

Iodopindolol derivatives act primarily as antagonists at G-protein coupled receptors (GPCRs), blocking the downstream signaling cascades initiated by endogenous agonists.

β-Adrenergic Receptor Signaling

β-Adrenergic receptors are coupled to the stimulatory G-protein, Gs. Agonist binding activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various cellular responses. As antagonists, iodopindolol derivatives block this pathway by preventing agonist binding.[17]

Figure 3: β-Adrenergic receptor signaling pathway blocked by iodopindolol.

5-HT₁ₐ Receptor Signaling

5-HT₁ₐ receptors are coupled to the inhibitory G-protein, Gi/o. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking agonist binding, iodopindolol derivatives prevent this inhibitory effect.

Figure 4: 5-HT₁ₐ receptor signaling pathway and its antagonism by iodopindolol.

Structure-Activity Relationships (SAR)

The affinity and selectivity of pindolol derivatives are dictated by their chemical structure.

-

Indole Moiety: The indole nucleus is a critical component for high-affinity binding to both β-adrenergic and 5-HT₁ₐ receptors.[16] Iodination of the indole ring can increase potency in some cases.[18]

-

Oxypropanolamine Side Chain: The (S)-enantiomer of the 1-(indol-4-yloxy)-3-(isopropylamino)propan-2-ol backbone is essential for high-affinity binding to β-adrenergic receptors. The secondary hydroxyl group on this chain is crucial for the interaction.[16]

-

N-Alkyl Substituent: The size of the N-alkyl substituent influences receptor selectivity. A bulky substituent, like a t-butyl group, generally favors β-receptor activity over α-receptor activity.[19] For cyanopindolol (B1197883) analogues, a quaternary carbon group like t-butyl produces the most potent β₃-adrenoceptor antagonist.[18]

Conclusion

Iodopindolol and its derivatives are powerful and versatile radioligands for the quantitative study of β-adrenergic and serotonin receptors. Their high affinity and the ability to radiolabel them to high specific activity make them ideal probes for receptor quantification, distribution studies, and characterization of novel therapeutic compounds. A thorough understanding of their synthesis, binding characteristics, and the experimental protocols for their use is essential for researchers in pharmacology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Iodocyanopindolol - Wikipedia [en.wikipedia.org]

- 3. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)[125I]iodopindolol binding to beta-adrenergic receptors in tissues of the rat with particular reference to the characterization in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-[125I]-iodopindolol, a new highly selective radioiodinated beta-adrenergic receptor antagonist: measurement of beta-receptors on intact rat astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-Adrenergic receptor interactions. Characterization of iodohydroxybenzylpindolol as a specific ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of iodoazidobenzylpindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (-)[125I]pindolol binding to human peripheral lung beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of [125I]iodocyanopindolol by rat harderian gland crude membranes: kinetic characteristics and day-night variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jsmcentral.org [jsmcentral.org]

- 12. benchchem.com [benchchem.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. biophysics-reports.org [biophysics-reports.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Characteristics of cyanopindolol analogues active at the beta 3-adrenoceptor in rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmacy180.com [pharmacy180.com]

Probing the Serotonin 5-HT1B Receptor: A Technical Guide to [¹²⁵I]-Iodopindolol Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of iodinated pindolol (B1678383) derivatives to the serotonin (B10506) 1B (5-HT1B) receptor, a key target in neuroscience and drug discovery. Due to the prevalence of [¹²⁵I]-iodocyanopindolol ([¹²⁵I]CYP) in the scientific literature for 5-HT1B receptor characterization, this guide will focus on the quantitative data and experimental protocols associated with this radioligand as a close structural analog and valuable tool for studying this receptor.

Quantitative Analysis of [¹²⁵I]-Iodocyanopindolol Binding to 5-HT1B Receptors

The binding affinity of a radioligand for its receptor is a critical parameter in pharmacological studies. The dissociation constant (Kd), representing the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, is a key measure of this affinity. A lower Kd value indicates a higher binding affinity.

| Radioligand | Receptor | Tissue/Cell Type | Binding Affinity (Kd) | Receptor Density (Bmax) | Reference |

| (-)-[¹²⁵I]Iodocyanopindolol | 5-HT1B | Rat Cortex Membranes | 230 pM | 180 fmol/mg protein | [1] |

| (-)-[¹²⁵I]Iodocyanopindolol | 5-HT1B | Rat Hippocampus | Similar to cortex | Not specified | [1] |

| (-)-[¹²⁵I]Iodocyanopindolol | 5-HT1B | Rat Striatum | Similar to cortex | Not specified | [1] |

Note: The binding of [¹²⁵I]CYP to 5-HT1B receptors is typically assessed in the presence of a beta-adrenergic antagonist, such as isoprenaline, to block the radioligand's binding to beta-adrenoceptors.[1]

Experimental Protocols: Radioligand Binding Assays

The following sections detail the methodologies for saturation and competition binding assays, which are fundamental for characterizing the interaction of radioligands like [¹²⁵I]-iodopindolol or its analogs with the 5-HT1B receptor.

Membrane Preparation from Brain Tissue

A crucial first step in in vitro binding assays is the preparation of cell membranes containing the receptor of interest.

-

Tissue Homogenization: Dissect the brain region of interest (e.g., cortex, hippocampus, striatum) on ice. Homogenize the tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.

-

Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.

-

Final Preparation and Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose). Determine the protein concentration using a suitable method (e.g., BCA assay) and store the membrane aliquots at -80°C until use.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand.

-

Assay Setup: In a 96-well plate, set up triplicate wells for a series of increasing concentrations of the radioligand (e.g., [¹²⁵I]-iodopindolol).

-

Total Binding: To these wells, add the prepared cell membranes (typically 50-120 µg of protein per well) and the radioligand solution in a final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Non-specific Binding: In a parallel set of triplicate wells, add the same components as for total binding, plus a high concentration of a non-labeled competing ligand (e.g., unlabeled pindolol or serotonin) to saturate the specific binding sites.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Counting: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the radioligand concentration and use non-linear regression analysis to determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with the radioligand for binding.

-

Assay Setup: Prepare a series of dilutions of the unlabeled test compound.

-

Incubation Mixture: In triplicate wells, add the cell membranes, a fixed concentration of the radioligand (ideally at or below its Kd value), and the various concentrations of the test compound.

-

Controls: Include wells for total binding (no test compound) and non-specific binding (a saturating concentration of a known competitor).

-

Incubation, Filtration, and Counting: Follow the same procedures for incubation, termination, filtration, and radioactivity counting as described for the saturation binding assay.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Experimental and Biological Pathways

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a radioligand binding assay.

5-HT1B Receptor Signaling Pathway

Caption: Simplified 5-HT1B receptor signaling cascade.

References

The Pharmacological Profile of Iodopindolol: A Technical Guide for Researchers

Introduction

Iodopindolol, a derivative of the non-selective beta-adrenergic receptor antagonist pindolol (B1678383), is a potent and versatile pharmacological tool extensively utilized in receptor research. Its high affinity for beta-adrenergic receptors, coupled with the ability to be radioiodinated to a high specific activity, has established its radiolabeled form, [125I]iodopindolol, as a near-ideal ligand for the characterization and quantification of these receptors.[1] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of iodopindolol, with a focus on its properties as a beta-blocker. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and workflows.

Binding Affinity and Selectivity

Iodopindolol exhibits high affinity for beta-adrenergic receptors.[1] Its binding is saturable, stereoselective, and rapidly reversible.[2] While generally considered a non-selective beta-blocker, some studies suggest a degree of selectivity for the β2-adrenergic receptor subtype.[3] Furthermore, iodopindolol and its cyanated analog, iodocyanopindolol (B1220657) (ICYP), have been shown to bind to serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT1B subtypes, making it a valuable tool for studying both adrenergic and serotonergic systems.[4][5]

Quantitative Binding Data

The following tables summarize the binding affinities (Kd and Ki) and receptor densities (Bmax) of iodopindolol and its analogs for various receptors as reported in the literature.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [125I]Iodopindolol in Rat Tissues

| Tissue | Receptor Subtype(s) | Kd (pM) | Bmax (fmol/mg protein) | Reference |

| Liver | Beta-adrenergic | Similar across tissues | ~6 | [1] |

| Lung | Beta-adrenergic | Similar across tissues | ~550 | [1] |

| C6 Rat Astrocytoma Cells | Beta-adrenergic | 30 - 35 | ~4300 receptors/cell | [6] |

Table 2: Comparative Binding Affinities (pKB) and Functional Potencies (pD2) of Iodinated (S)-Pindolol (IPIN) in Rat Tissues

| Tissue | Receptor Subtype | Parameter | Value | Reference |

| Right Atrium | β1-adrenergic | pKB | 9.81 | [3] |

| Right Atrium | β1-adrenergic | pD2 | 7.81 | [3] |

Table 3: Binding Affinity of Iodocyanopindolol ([125I]ICYP) for Different Receptor Subtypes in Rat Brain

| Receptor Subtype | Binding Affinity | Reference |

| β2-adrenergic | Super high | [4] |

| β1-adrenergic | High | [4] |

| 5-HT1B | Low | [4] |

Functional Activity

Iodopindolol acts as an antagonist at beta-adrenergic receptors, inhibiting the downstream signaling cascade initiated by the binding of catecholamines. This antagonism leads to a reduction in the production of the second messenger, cyclic AMP (cAMP), by inhibiting the activity of adenylyl cyclase.[7][8]

In addition to its beta-blocking activity, the parent compound, pindolol, and by extension iodopindolol, exhibit partial agonist activity at 5-HT1A receptors.[9][10][11][12] This means that while it can block the effects of the full agonist serotonin, it can also weakly activate the receptor itself.[9] This dual action is of significant interest in neuropsychopharmacology.

Experimental Protocols

The characterization of iodopindolol's pharmacological profile relies on a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental to determining the affinity and density of receptors. [125I]Iodopindolol is a widely used radioligand for this purpose.[1]

3.1.1. Membrane Preparation

-

Tissue Homogenization: The target tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[13]

-

Centrifugation: The homogenate is centrifuged to pellet the membranes.[13]

-

Washing and Resuspension: The membrane pellet is washed and resuspended in a binding buffer to a final protein concentration of 50-200 µg/mL.[13]

3.1.2. Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[13]

-

Assay Setup: A series of dilutions of [125I]iodopindolol (typically ranging from 1 pM to 500 pM) are prepared in a binding buffer.[13]

-

Total and Non-specific Binding: For each radioligand concentration, triplicate tubes are set up for total binding and triplicate tubes for non-specific binding. A high concentration of an unlabeled competitor (e.g., 1 µM propranolol) is added to the non-specific binding tubes to saturate the specific binding sites.[13]

-

Incubation: The membrane preparation is added to each tube, followed by the [125I]iodopindolol dilution. The tubes are incubated (e.g., at 37°C for 60 minutes).[13]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[13]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.[13]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard analysis to determine Kd and Bmax.

3.1.3. Competition Binding Assay

This assay is used to determine the affinity (Ki) of a competing unlabeled ligand.

-

Assay Setup: A fixed concentration of [125I]iodopindolol (ideally at or below the Kd value) is used. A series of dilutions of the unlabeled test compound are prepared.[13]

-

Incubation: The membrane preparation, [125I]iodopindolol, and the test compound dilution are incubated together.

-

Filtration, Washing, and Counting: These steps are performed as described for the saturation binding assay.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

3.2.1. Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of beta-adrenergic receptor activation or blockade.

-

Cell Culture and Treatment: Cells expressing the beta-adrenergic receptor of interest are cultured and treated with the agonist (e.g., isoproterenol) in the presence or absence of varying concentrations of iodopindolol.

-

cAMP Measurement: The intracellular concentration of cAMP is measured using commercially available kits (e.g., ELISA or radioimmunoassay).

-

Data Analysis: The ability of iodopindolol to inhibit the agonist-induced increase in cAMP is quantified to determine its IC50 and antagonist potency.

3.2.2. Schild Analysis

Schild regression is a pharmacological method used to quantify the potency of a competitive antagonist.[14][15]

-

Dose-Response Curves: Dose-response curves for an agonist (e.g., isoproterenol) are generated in the absence and presence of several fixed concentrations of the antagonist (iodopindolol).

-

Dose Ratio Calculation: The dose ratio is calculated as the ratio of the agonist concentration required to produce a half-maximal response in the presence of the antagonist to that in its absence.

-

Schild Plot: A plot of log(dose ratio - 1) versus the logarithm of the antagonist concentration is constructed.[16]

-

pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.[16][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the pharmacological profile of iodopindolol.

References

- 1. (-)[125I]iodopindolol binding to beta-adrenergic receptors in tissues of the rat with particular reference to the characterization in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coexistence of beta-1 and beta-2 adrenergic receptors in the human heart: effects of treatment with receptor antagonists or calcium entry blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 1- and beta 2-adrenoceptor affinity and stimulatory effects of (S)-pindolol and iodinated (S)-pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodocyanopindolol - Wikipedia [en.wikipedia.org]

- 6. (-)-[125I]-iodopindolol, a new highly selective radioiodinated beta-adrenergic receptor antagonist: measurement of beta-receptors on intact rat astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of the antiarrhythmic agents SR 33589 and amiodarone with the beta-adrenoceptor and adenylate cyclase in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. Schild equation - Wikipedia [en.wikipedia.org]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. youtube.com [youtube.com]

- 17. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

The Advent and Application of Iodopindolol: A Technical Guide for Researchers

Introduction

Since its development, iodopindolol, particularly in its radioiodinated form ([¹²⁵I]iodocyanopindolol or [¹²⁵I]ICYP), has become an indispensable tool in pharmacological research. This high-affinity, non-selective antagonist has been instrumental in the characterization and quantification of beta-adrenergic and serotonin (B10506) receptors. This technical guide provides an in-depth overview of the history, pharmacological properties, and key experimental applications of iodopindolol, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

Iodopindolol is a derivative of pindolol (B1678383), a non-selective beta-adrenergic receptor antagonist. The synthesis and characterization of iodinated derivatives of pindolol in the late 1970s and early 1980s marked a significant advancement in receptor pharmacology. The introduction of an iodine atom, particularly the radioactive isotope ¹²⁵I, onto the pindolol molecule resulted in a radioligand with exceptionally high specific activity and affinity for beta-adrenergic receptors. This allowed for more sensitive and precise measurements of receptor density and binding kinetics than previously possible with tritiated ligands.

Pharmacological Profile

[¹²⁵I]iodocyanopindolol is a non-selective antagonist for β₁ and β₂-adrenergic receptors and also exhibits high affinity for the 5-HT₁B serotonin receptor. Its utility as a research tool stems from its favorable binding characteristics:

-

High Affinity: Iodopindolol binds to beta-adrenergic receptors with very high affinity, typically in the picomolar range, enabling the detection of low receptor densities.

-

High Specific Activity: The use of ¹²⁵I allows for the production of a radioligand with very high specific activity, leading to a high signal-to-noise ratio in binding assays.

-

Versatility: Its ability to bind to both adrenergic and serotonergic receptors allows for the study of both receptor systems, sometimes in parallel within the same tissue preparations.

Quantitative Binding Data

The following tables summarize the binding characteristics of [¹²⁵I]iodopindolol across various tissues and receptor subtypes, providing a comparative overview for experimental design.

Table 1: Dissociation Constant (Kd) of [¹²⁵I]Iodopindolol for Beta-Adrenergic Receptors

| Tissue/Cell Line | Receptor Subtype(s) | Kd (pM) | Reference |

| Rat Kidney Membranes | β₁ | 68.9 | [1] |

| Rat Soleus Muscle | High Affinity Site | 30.5 ± 16.3 | [2] |

| Rat Soleus Muscle | Low Affinity Site | 522.5 ± 29.1 | [2] |

| Human Peripheral Lung | β₁ & β₂ | 79 - 360 (mean 136) | [3] |

Table 2: Maximum Binding Capacity (Bmax) of [¹²⁵I]Iodopindolol

| Tissue | Bmax (fmol/mg protein) | Reference |

| Rat Liver (4500 g particles) | ~6 | [4] |

| Rat Lung (4500 g particles) | ~550 | [4] |

| Rat Soleus Muscle (High Affinity Site) | 9.4 ± 1.38 | [2] |

| Rat Soleus Muscle (Low Affinity Site) | 62.19 ± 11.76 | [2] |

| Human Peripheral Lung | 58 - 196 (mean 118) | [3] |

Table 3: Inhibitory Concentration (IC50) and Inhibition Constant (Ki) of Competitors against [¹²⁵I]Iodopindolol Binding

| Competitor | Tissue/Receptor | IC50 / Ki | Reference |

| Propranolol | Rat Soleus Muscle (High Affinity) | pKD 8.30 ± 0.19 | [2] |

| Propranolol | Rat Soleus Muscle (Low Affinity) | pKD 5.33 ± 0.08 | [2] |

| Metoprolol | Rat Kidney (β₁) | KD 0.21 µM | [1] |

| Practolol | Rat Kidney (β₁) | KD 2.2 µM | [1] |

| Zinterol | Rat Kidney (β₁) | KD 0.4 µM | [1] |

| IPS 339 | Rat Kidney (β₁) | KD 0.046 µM | [1] |

Experimental Protocols

Membrane Preparation for Radioligand Binding Assays

A crucial first step for in vitro binding assays is the preparation of high-quality cell membranes.

Materials:

-

Tissue or cultured cells

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

-

Protease inhibitor cocktail

-

Dounce or Polytron homogenizer

-

Refrigerated centrifuge

Procedure:

-

Harvest tissues or cells and wash with ice-cold homogenization buffer.

-

Homogenize the sample on ice.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[5][6]

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

-

Repeat the centrifugation step (optional, for a cleaner preparation).

-

Resuspend the final pellet in a suitable buffer, often containing a cryoprotectant like 10% sucrose (B13894) if storing long-term.[6]

-

Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

-

Store membrane preparations at -80°C.

Saturation Radioligand Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Materials:

-

Prepared cell membranes

-

[¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP)

-

Non-labeled beta-adrenergic antagonist (e.g., propranolol) for determining non-specific binding

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

-

Cell harvester (vacuum filtration unit)

-

Gamma counter

Procedure:

-

Prepare serial dilutions of [¹²⁵I]ICYP in assay buffer (e.g., 1 pM to 500 pM).[5]

-

In a 96-well plate, set up triplicate wells for each concentration of [¹²⁵I]ICYP for total binding. Add 20-50 µg of membrane protein to each well.[5]

-

For non-specific binding, set up a parallel set of tubes containing a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol) in addition to the membrane preparation and the various concentrations of [¹²⁵I]ICYP.

-

Initiate the binding reaction by adding the radioligand. The final assay volume is typically 250 µL.[6]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5][6]

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in tubes and measure the radioactivity using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the data using non-linear regression (one-site binding hyperbola) to determine Kd and Bmax.

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of [¹²⁵I]ICYP (typically at or near its Kd value), and increasing concentrations of the unlabeled test compound.[5]

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled ligand).

-

Follow the incubation, filtration, and counting steps as described in the saturation binding assay protocol.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [¹²⁵I]ICYP used and Kd is its equilibrium dissociation constant determined from the saturation assay.[5]

Receptor Autoradiography

This technique is used to visualize the distribution and density of receptors in tissue sections.

Materials:

-

Frozen tissue blocks

-

Cryostat

-

Microscope slides (gelatin-coated or positively charged)

-

[¹²⁵I]Iodocyanopindolol

-

Incubation and wash buffers

-

Autoradiographic film or phosphor imaging screens

-

Developing and fixing solutions for film

Procedure:

-

Tissue Sectioning:

-

Pre-incubation:

-

Incubation:

-

Washing:

-

Drying:

-

Dry the slides rapidly under a stream of cool, dry air.[7]

-

-

Exposure:

-

Development and Analysis:

-

Develop and fix the film according to the manufacturer's instructions.

-

Analyze the resulting autoradiograms using a densitometry system to quantify receptor density in different anatomical regions.

-

Mandatory Visualizations

Signaling Pathway of Beta-Adrenergic Receptors

Caption: Canonical Gs-protein coupled signaling pathway of beta-adrenergic receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Generalized workflow for a radioligand binding assay.

Experimental Workflow for Receptor Autoradiography

Caption: Step-by-step workflow for receptor autoradiography.

References

- 1. Homogeneous class of beta-1 adrenergic receptors in rat kidney. Identification by (+/-)-125 iodocyanopindolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of propranolol-resistant (-)-[125I]-cyanopindolol binding sites in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)[125I]pindolol binding to human peripheral lung beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)[125I]iodopindolol binding to beta-adrenergic receptors in tissues of the rat with particular reference to the characterization in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

Understanding the radiolabeling process of pindolol to iodopindolol

An In-depth Technical Guide to the Radiolabeling of Pindolol (B1678383) to Iodopindolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radiolabeling process of the non-selective beta-adrenergic antagonist, pindolol, to its radioiodinated form, iodopindolol. Radioiodinated pindolol, particularly [¹²⁵I]iodopindolol, is a critical radioligand for the study and quantification of beta-adrenergic receptors due to its high affinity, stability, and high specific activity.[1] This document details the underlying signaling pathways, experimental protocols for radiosynthesis and purification, and key quantitative data relevant to researchers in pharmacology and drug development.

Pindolol: Mechanism of Action and Signaling Pathway

Pindolol is a non-selective beta-adrenergic receptor antagonist, meaning it competitively inhibits catecholamines like epinephrine (B1671497) from binding to both β1 and β2 receptors.[2][3] This blockade reduces heart rate, the force of cardiac contraction, and overall cardiac output.[2] A unique characteristic of pindolol is its intrinsic sympathomimetic activity (ISA), which means it also partially activates the receptors it blocks.[2][4] This partial agonism can mitigate some adverse effects associated with full beta-blockade, such as severe bradycardia.[2]

The primary signaling pathway initiated by β-adrenergic receptor activation is the canonical Gs-cAMP-PKA pathway. Pindolol, as a partial agonist, elicits a submaximal activation of this cascade compared to full agonists.[3]

Caption: Canonical Gs-cAMP-PKA signaling pathway activated by pindolol.

Radiolabeling of Pindolol to [¹²⁵I]Iodopindolol

The synthesis of radioiodinated pindolol is most commonly achieved through electrophilic aromatic substitution, where a radioiodine atom is incorporated into the indole (B1671886) ring of the pindolol molecule.[5][6] The Chloramine-T method is a widely cited and effective technique for this process.[5]

Experimental Protocol: Chloramine-T Method

This protocol is adapted from the methodology described for the synthesis of (-)-[¹²⁵I]-iodopindolol.[5]

Materials:

-

(-)-Pindolol

-

Carrier-free Na¹²⁵I

-

Chloramine-T

-

Sodium metabisulfite (B1197395) (quenching agent)

-

Phosphate buffer (pH 7.0-7.5)

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Thin-Layer Chromatography (TLC) system for purity analysis

Procedure:

-

Reaction Setup: In a reaction vial, dissolve a small quantity of (-)-pindolol in a minimal volume of solvent.

-

Addition of Radioiodine: Add carrier-free Na¹²⁵I solution to the pindolol mixture.

-

Initiation of Reaction: Initiate the radioiodination by adding a freshly prepared solution of Chloramine-T. Chloramine-T acts as an oxidizing agent to convert the iodide (I⁻) into a reactive electrophilic species (*I⁺).[6] The reaction is typically rapid and can be performed at room temperature.

-

Quenching: After a short reaction time (e.g., 1-2 minutes), quench the reaction by adding an excess of a reducing agent, such as sodium metabisulfite. This step neutralizes any unreacted Chloramine-T, preventing further oxidation or potential damage to the product.

-

Extraction: Extract the radioiodinated product from the aqueous reaction mixture into an organic solvent like ethyl acetate.

-

Purification: The primary method for purifying the radioiodinated product is High-Performance Liquid Chromatography (HPLC).[6][7] This technique separates [¹²⁵I]iodopindolol from unreacted pindolol, free radioiodine, and other byproducts.

-

Quality Control: Assess the radiochemical purity (RCP) of the final product. RCP is the proportion of the total radioactivity present in the desired chemical form.[8] This is commonly determined using radio-TLC or radio-HPLC, where the distribution of radioactivity on the chromatogram is analyzed.[9][10] A radiochemical purity of over 95% is generally required for use in binding assays.[11]

Caption: Workflow for the synthesis and purification of [¹²⁵I]Iodopindolol.

Quantitative Data Summary

The following tables summarize key quantitative parameters for pindolol and its radioiodinated form, essential for experimental design and data interpretation.

Table 1: Pharmacological Profile of Pindolol and Iodopindolol

This table presents the binding affinity and functional potency at β-adrenergic receptors. Binding affinity (Ki or Kd) represents the concentration of the drug required to occupy 50% of the receptors, with a lower value indicating higher affinity.[3]

| Compound | Receptor Subtype | Parameter | Value | Reference |

| Pindolol | β1-Adrenergic | Binding Affinity (Ki, nM) | 0.25 | [3] |

| β2-Adrenergic | Binding Affinity (Ki, nM) | 0.54 | [3] | |

| β1-Adrenergic | Functional Potency (EC50, nM) | 2.5 | [3] | |

| β2-Adrenergic | Functional Potency (EC50, nM) | 1.6 | [3] | |

| β1-Adrenergic | Intrinsic Activity (vs. Isoproterenol) | 0.55 | [3] | |

| β2-Adrenergic | Intrinsic Activity (vs. Isoproterenol) | 0.75 | [3] | |

| (-)-[¹²⁵I]Iodopindolol | β-Adrenergic (Rat Astrocytoma) | Dissociation Constant (Kd, pM) | 30 | [5] |

Note: Iodination of (S)-pindolol has been shown to increase its affinity for β-adrenoceptors while decreasing its efficacy (stimulatory effect).[12]

Table 2: Radiolabeling and Binding Characteristics of [¹²⁵I]Iodopindolol

This table outlines the typical outcomes of the radiolabeling procedure and the binding characteristics of the resulting radioligand in tissue preparations.

| Parameter | Value | Tissue/Cell Type | Reference |

| Specific Activity | ~2200 Ci/mmol | N/A | [5] |

| Specific Binding | 95% of total binding (at 13 pM) | C6 Rat Astrocytoma Cells | [5] |

| Specific Binding Range | 60-95% of total binding (over 15-1000 pM) | Rat Tissues | [1] |

| Receptor Density | ~4300 receptors/cell | C6 Rat Astrocytoma Cells | [5] |

| Binding Capacity (Bmax) | ~6 fmol/mg protein | Rat Liver | [1] |

| Binding Capacity (Bmax) | ~550 fmol/mg protein | Rat Lung | [1] |

Conclusion

The radiolabeling of pindolol to iodopindolol via methods such as the Chloramine-T protocol produces a high-affinity, high-specific-activity radioligand that is invaluable for the in-vitro and in-vivo characterization of beta-adrenergic receptors. A well-defined experimental workflow, including robust purification and stringent quality control, is essential to generate reliable [¹²⁵I]iodopindolol for quantitative pharmacological studies. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in receptor research and the development of related pharmaceuticals.

References

- 1. (-)[125I]iodopindolol binding to beta-adrenergic receptors in tissues of the rat with particular reference to the characterization in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pindolol? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Clinical pharmacology of pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-[125I]-iodopindolol, a new highly selective radioiodinated beta-adrenergic receptor antagonist: measurement of beta-receptors on intact rat astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.ymaws.com [cdn.ymaws.com]

- 9. escopharma.com [escopharma.com]

- 10. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 11. researchgate.net [researchgate.net]

- 12. Beta 1- and beta 2-adrenoceptor affinity and stimulatory effects of (S)-pindolol and iodinated (S)-pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Principles of Using Iodopindolol in Autoradiography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of iodopindolol as a radioligand in autoradiography for the study of beta-adrenergic receptors.

Core Principles of Iodopindolol in Autoradiography

(-)-[125I]-Iodopindolol is a high-affinity, high-specific-activity radiolabeled antagonist that is widely used for the in vitro labeling and quantification of beta-adrenergic receptors.[1] Its utility in autoradiography stems from several key properties. It binds with high affinity to both β1 and β2-adrenergic receptor subtypes, making it an excellent tool for determining total beta-adrenoceptor density. The dissociation constant (Kd) for iodopindolol is typically in the picomolar range, which allows for its use at very low concentrations, thereby minimizing non-specific binding.[1]

The high specific activity of 125I-iodopindolol makes it particularly suitable for tissues with low receptor densities.[1] Furthermore, its binding is saturable and stereospecific, which are critical characteristics for a reliable radioligand used in receptor mapping and quantification.[1] In autoradiography, tissue sections are incubated with 125I-iodopindolol, and the resulting distribution and density of the radioligand are visualized by exposing the labeled tissue to a photographic emulsion or a phosphor imaging screen.

Quantitative Data Presentation

The following tables summarize key quantitative data for 125I-iodopindolol binding to beta-adrenergic receptors in various tissues. These values are essential for experimental design and data interpretation.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of 125I-Iodopindolol in Various Tissues

| Tissue/Cell Line | Species | Receptor Subtype(s) | Kd (pM) | Bmax (fmol/mg protein) |

| Rat Astrocytoma Cells (C6) | Rat | Beta | 30 | ~4300 receptors/cell |

| Guinea Pig Left Ventricle | Guinea Pig | Beta-1 | 27 - 40 | Not Specified |

| Guinea Pig Lung | Guinea Pig | Beta-1 and Beta-2 (1:4 ratio) | 27 - 40 | Not Specified |

Note: Kd and Bmax values can vary depending on experimental conditions, tissue preparation, and the specific radioligand used (e.g., iodocyanopindolol).

Table 2: IC50 Values of Beta-Adrenergic Antagonists in Competition with 125I-Iodopindolol

| Antagonist | Tissue/Cell Line | Receptor Subtype Selectivity | IC50 |

| l-Propranolol | Turkey Erythrocyte Membranes | Non-selective | 1.5 µg/L |

| d-Propranolol | Turkey Erythrocyte Membranes | Non-selective | 243 µg/L |

| 4-Hydroxypropranolol | Turkey Erythrocyte Membranes | Non-selective | 8.8 µg/L |

| Atenolol | Rat Liver Homogenates | Beta-1 selective | 23.2 mM |

| Metoprolol | Rat Liver Homogenates | Beta-1 selective | 30.5 mM |

| ICI 118,551 | BC3H1 Cells | Beta-2 selective | log KD -8.98 |

Note: IC50 values are dependent on the concentration of the radioligand used in the assay and the specific experimental conditions.[2][3]

Experimental Protocols

A detailed methodology for performing autoradiography with 125I-iodopindolol is provided below.

Part 1: Tissue Preparation

-

Tissue Harvesting and Freezing: Immediately following euthanasia, dissect the tissue of interest (e.g., brain, heart, lung). Snap-freeze the tissue in isopentane (B150273) pre-chilled with liquid nitrogen to minimize ice crystal formation. Store the frozen tissues at -80°C until sectioning.

-

Cryosectioning: Mount the frozen tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound. Allow the tissue to equilibrate to the cryostat temperature (typically -15°C to -20°C). Cut tissue sections at a thickness of 10-20 µm. Thaw-mount the sections onto pre-cleaned, gelatin-coated, or positively charged microscope slides. Store the slide-mounted sections desiccated at -80°C until use.

Part 2: Autoradiographic Binding Assay

-

Pre-incubation: Bring the slides to room temperature. Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

-

Incubation: Incubate the tissue sections in a buffer solution containing 125I-iodopindolol. The concentration of the radioligand should be close to its Kd value for saturation experiments.

-

Total Binding: Incubate a set of slides in the buffer containing only the radioligand.

-

Non-specific Binding: Incubate an adjacent set of slides in the same buffer supplemented with a high concentration (e.g., 1 µM) of a non-labeled beta-adrenergic antagonist, such as propranolol (B1214883).

-

-

Incubation Time and Temperature: Incubate the slides for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[1]

-

Washing: After incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Perform multiple washes (e.g., 2-3 washes of 2-5 minutes each). Perform a final brief dip in ice-cold deionized water to remove buffer salts.

-

Drying: Dry the slides quickly under a stream of cool, dry air.

Part 3: Signal Detection and Analysis

-

Exposure: Appose the dried, labeled slides to a photographic emulsion (e.g., film) or a phosphor imaging screen in a light-tight cassette. Include radioactive standards of known concentration to generate a standard curve for quantification. Exposure time will vary depending on the radioactivity of the tissue and the detection medium (typically 1-5 days).

-

Image Acquisition: Develop the autoradiographic film or scan the phosphor imaging screen using a phosphor imager.

-

Data Analysis: Use densitometry software to measure the optical density of the autoradiographic images in specific regions of interest. Convert the optical density values to radioactivity per unit area (e.g., fmol/mg tissue) using the calibration curve generated from the radioactive standards. Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest. For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the Kd and Bmax values using non-linear regression analysis.

Mandatory Visualizations

Beta-Adrenergic Signaling Pathway

Caption: Canonical beta-adrenergic receptor signaling pathway.

Experimental Workflow for Iodopindolol Autoradiography

Caption: Experimental workflow for iodopindolol autoradiography.

References

- 1. (-)-[125I]-iodopindolol, a new highly selective radioiodinated beta-adrenergic receptor antagonist: measurement of beta-receptors on intact rat astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A radioreceptor assay in which iodocyanopindolol is used to determine propranolol and its active metabolites in unextracted serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-adrenergic antagonist inhibition of hepatic 3,5,3'-triiodothyronine production - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Studies of Iodopindolol for Serotonin Receptor Mapping

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational studies utilizing iodopindolol and its analogs for the characterization and mapping of serotonin (B10506) receptors, with a particular focus on the 5-HT1B subtype. This document collates quantitative binding data, details experimental methodologies, and presents visual workflows to serve as a core resource for researchers in pharmacology and drug development.

Introduction: Iodopindolol as a Research Tool

Pindolol, a beta-adrenergic receptor antagonist, was first modified by radioiodination to create [125I]iodopindolol, a high-affinity radioligand.[1] This tool proved invaluable for the direct labeling and quantification of beta-adrenergic receptors.[2] Subsequent research revealed that iodinated derivatives, particularly (-)-[125I]iodocyanopindolol ([125I]ICYP), also bind with high affinity to certain serotonin receptor subtypes, namely 5-HT1A and 5-HT1B.[3][4] This dual-receptor affinity allows for the investigation of both receptor systems, and with the use of selective masking agents, enables the specific study of 5-HT1B receptors. This guide focuses on the initial in vitro methodologies that established iodopindolol and its analogs as crucial tools for serotonin receptor mapping.

Quantitative Data Presentation

The following tables summarize the key quantitative binding parameters for iodopindolol and its derivatives at serotonin and adrenergic receptors as reported in foundational studies. These values are critical for experimental design and data interpretation in radioligand binding assays.

Table 1: Binding Affinity (Kd) of [125I]Iodopindolol and Analogs for Serotonin and Adrenergic Receptors

| Radioligand | Receptor Subtype | Tissue/Cell Line | Species | Kd (pM) | Reference(s) |

| (-)-[125I]Iodopindolol | Beta-Adrenergic | Rat Astrocytoma Cells (C6) | Rat | 30 | [2] |

| (-)-[125I]Iodocyanopindolol | 5-HT1B | Rat Cortex | Rat | 230 | [5] |

| (-)-[125I]Iodocyanopindolol | 5-HT1B | Rat Hippocampus | Rat | ~140 | [3] |

| (-)-[125I]Iodocyanopindolol | 5-HT1B | Rat Striatum | Rat | Similar to cortex | [5] |

| (+/-)-[125I]Iodocyanopindolol | Beta-Adrenoceptors | Various Tissues | Guinea Pig | 27 - 40 | [3] |

| (+/-)-[125I]Iodocyanopindolol | Beta-Adrenoceptors | Rat Ventral Prostate | Rat | 23 | [3] |

Table 2: Receptor Density (Bmax) for [125I]Iodocyanopindolol Binding to 5-HT1B Receptors in Rat Brain

| Brain Region | Bmax (fmol/mg protein) | Reference(s) |

| Cortex | 180 | [5] |

| Brainstem | Higher than Hippocampus | [6] |

| Hippocampus | Lower than Brainstem, higher than Cortex | [6] |

| Striatum | Lower than Hippocampus | [6] |

| Spinal Cord | Lower than Striatum | [6] |

Table 3: Inhibition Constants (Ki) of Cyanopindolol for Serotonin Receptors

| Compound | Receptor Subtype | Tissue/Cell Line | Species | Ki (nM) | Reference(s) |

| Cyanopindolol | 5-HT1A | Rat Brain Cortex | Rat | 2.1 | [3] |

| Cyanopindolol | 5-HT1B | Rat Brain Cortex | Rat | 3 | [3] |

Experimental Protocols